molecular formula C20H20FN5O B2354392 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1421497-87-1

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2354392
CAS No.: 1421497-87-1
M. Wt: 365.412
InChI Key: DFROSMNHAJAYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole ring substituted with a 4-fluorophenyl group at position 4 and a piperazine moiety linked via an ethanone bridge. The piperazine is further substituted at position 4 with a pyridin-2-yl group.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-18-6-4-16(5-7-18)17-13-23-26(14-17)15-20(27)25-11-9-24(10-12-25)19-3-1-2-8-22-19/h1-8,13-14H,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFROSMNHAJAYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a compound of interest in the field of medicinal chemistry, particularly due to its potential therapeutic applications. This compound features a complex molecular structure that includes a pyrazole and piperazine moiety, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H19FN4C_{18}H_{19}FN_4 with a molecular weight of approximately 314.37 g/mol. Its structural components include:

  • A fluorophenyl group, which enhances lipophilicity and may contribute to biological activity.
  • A pyrazole ring known for its role in various pharmacological activities.
  • A piperazine derivative that is often associated with neuroactive properties.

Research indicates that compounds with similar structures can interact with multiple neurotransmitter systems, including serotonin and dopamine receptors, which are crucial for mood regulation. The presence of the piperazine moiety suggests potential interactions with the GABAergic system, further implicating this compound in anxiolytic and antidepressant effects.

Biological Activity Overview

Activity Description Reference
Antidepressant Effects Studies suggest that the compound may exhibit antidepressant-like activity through modulation of serotonin pathways.
Anxiolytic Effects Potential anxiolytic effects mediated by interactions with GABA receptors have been observed in related compounds.
Anticancer Activity In vitro studies indicate moderate efficacy against certain cancer cell lines, suggesting potential as an anticancer agent.
Neuroprotective Properties Compounds in this class have shown neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies

  • Antidepressant Activity : A study evaluated the pharmacological profile of similar compounds and found significant antidepressant-like effects in animal models when administered at specific dosages. These effects were linked to increased serotonin levels and modulation of the GABAergic system .
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of related piperazine derivatives, revealing that some compounds inhibited PARP1 activity significantly at concentrations as low as 10 µM . The mechanism involved interference with DNA repair pathways, leading to increased apoptosis in cancer cells.
  • Neuroprotective Effects : Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress by enhancing antioxidant enzyme activity .

Comparison with Similar Compounds

Substituent Variations on Piperazine and Pyrazole Moieties

The piperazine and pyrazole rings are common scaffolds in medicinal chemistry. Key analogs and their substituent-driven differences include:

Compound Name/ID Piperazine Substituent Pyrazole/Other Substituent Key Features Reference
Target Compound Pyridin-2-yl 4-(4-Fluorophenyl)-1H-pyrazol-1-yl Balanced lipophilicity (fluorophenyl) and H-bonding (pyridine)
7e () 4-Methoxyphenylsulfonyl 1-Phenyl-1H-tetrazol-5-ylthio Polar sulfonyl group enhances solubility but may reduce membrane permeability
7f () 4-Trifluoromethylphenylsulfonyl 1-Phenyl-1H-tetrazol-5-ylthio Strong electron-withdrawing CF₃ group improves metabolic stability
DPFE () 2,4-Difluorophenyl 4-Fluorobenzyloxy Dual fluorine atoms increase electronegativity; benzyloxy adds steric bulk
Compound 5 () 4-Trifluoromethylphenyl 1H-Pyrazol-4-yl butanoyl Trifluoromethyl enhances stability; butanoyl chain may influence flexibility
Elenestinib () 4-Fluorophenyl-amino-pyrimidinyl Pyrrolo-triazinyl-pyrazolyl Complex polycyclic structure with potential kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups : Compounds with sulfonyl (e.g., 7e, 7f) or trifluoromethyl (e.g., 7f, Compound 5) groups exhibit improved metabolic stability but may suffer from reduced bioavailability due to increased polarity .
  • Fluorine Substitution : The target compound’s 4-fluorophenyl group balances lipophilicity and electronic effects, similar to DPFE’s difluorophenyl moiety, which is associated with enhanced receptor binding in CNS targets .
  • Heterocyclic Diversity : Pyridine (target compound) vs. tetrazole (7e, 7f) or triazolo-pyrimidine () alters hydrogen-bonding capacity and target selectivity.

Physicochemical Properties

  • Melting Points : Analogs in and show melting points ranging from 123°C to 177°C, suggesting the target compound may fall within this range depending on crystallinity .
  • Spectroscopic Data : NMR (δ 7–8 ppm for aromatic protons) and ESI-HRMS (e.g., m/z 520–581 for sulfonyl derivatives) are consistent across analogs, with shifts reflecting substituent effects .

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

A validated route to arylpyrazoles involves refluxing α,β-unsaturated ketones with hydrazine hydrate in acetic acid. For example:

  • (2E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one reacts with hydrazine hydrate in acetic acid under reflux (6 hours) to yield pyrazoline derivatives.
  • Subsequent oxidation (e.g., with MnO₂ or DDQ) converts pyrazolines to pyrazoles.

Critical Parameters :

  • Solvent: Acetic acid promotes both cyclization and dehydration.
  • Temperature: Reflux conditions (≈118°C) ensure complete conversion.
  • Workup: Precipitation in ice water followed by recrystallization from ethanol achieves >85% purity.

Alternative Route via Suzuki-Miyaura Coupling

For regioselective functionalization, a palladium-catalyzed coupling may be employed:

  • Synthesize 4-bromo-1H-pyrazole via bromination of pyrazole.
  • Couple with 4-fluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O (3:1) at 80°C.

Advantages :

  • Higher regiocontrol compared to cyclocondensation.
  • Tolerates electron-withdrawing groups like fluorine.

Synthesis of 1-(4-(Pyridin-2-yl)piperazin-1-yl)ethanone

Nucleophilic Acylation of Piperazine

Piperazine derivatives are typically functionalized via nucleophilic substitution:

  • React 1-(piperazin-1-yl)ethanone with 2-bromopyridine in acetonitrile.
  • Use K₂CO₃ as base (2.5 equiv) at 80°C for 12 hours.

Optimization Insights :

  • Excess pyridine halide (1.2 equiv) minimizes di-substitution byproducts.
  • Anhydrous conditions prevent hydrolysis of the ethanone group.

Metal-Mediated Coupling Approaches

For sterically hindered systems, copper-catalyzed Ullmann coupling enhances yields:

  • Combine 1-(piperazin-1-yl)ethanone with 2-iodopyridine using CuI (10 mol%), L-proline (20 mol%), and Cs₂CO₃ in DMSO at 110°C.
  • Reaction time: 24–48 hours.

Yield Comparison :

Method Base Solvent Yield (%)
Nucleophilic K₂CO₃ MeCN 62
Ullmann Coupling Cs₂CO₃ DMSO 78

Coupling of Pyrazole and Piperazine Subunits

Alkylation of Pyrazole Nitrogen

The ethanone linker facilitates alkylation of the pyrazole’s N-1 position:

  • React 4-(4-fluorophenyl)-1H-pyrazole with 1-chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone in DMF.
  • Use NaH (1.1 equiv) as base at 0°C→RT for 6 hours.

Mechanistic Considerations :

  • NaH deprotonates pyrazole, generating a nucleophilic anion.
  • The chloroethanone acts as an electrophile, enabling SN2 displacement.

Mitsunobu Reaction for Oxygen-Sensitive Systems

For acid-sensitive substrates, Mitsunobu conditions prevent decomposition:

  • Combine pyrazole, 2-hydroxy-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone , PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.
  • Stir at RT for 24 hours under N₂.

Advantages :

  • Avoids strong bases that may degrade the ethanone moiety.
  • High functional group tolerance.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7→1:1 gradient).
  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN (70:30→30:70 over 20 min).

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz):
    • Pyrazole H: δ 7.89 (s, 1H).
    • Piperazine CH₂: δ 3.72–3.68 (m, 4H).
    • Ethanone COCH₃: δ 2.12 (s, 3H).
  • HRMS : [M+H]⁺ calc. for C₂₀H₂₁FN₅O: 378.1724; found: 378.1721.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

  • Replace NaH with K₂CO₃ in DMF for large-scale alkylation (reduces explosion risks).
  • Substitute Pd catalysts with NiCl₂(dppp) for Suzuki couplings (50% cost reduction).

Solvent Recovery Systems

  • Distill DMF and THF via vacuum rotary evaporation (≥90% recovery).
  • Implement membrane filtration for aqueous workup streams.

Q & A

Q. What are the key synthetic strategies for preparing 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone?

The compound is typically synthesized via multi-step pathways involving:

  • Piperazine functionalization : Introduction of the pyridin-2-yl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Pyrazole coupling : 4-(4-fluorophenyl)-1H-pyrazole is reacted with a ketone intermediate using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/dichloromethane) is used to isolate the final product . Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed by NMR .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR (in CDCl3_3 or DMSO-d6_6) identify protons and carbons associated with the pyrazole, piperazine, and fluorophenyl groups. Aromatic protons typically appear at δ 7.0–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 405.18) .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm1^{-1}) and aromatic C-F (~1220 cm1^{-1}) bonds are diagnostic .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. Co-solvents like PEG-400 or cyclodextrins improve aqueous compatibility .
  • Stability : Store lyophilized powder at -20°C under inert gas. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data be resolved?

  • X-ray refinement : Use SHELXL for high-resolution crystal structure refinement. Discrepancies in bond lengths (e.g., C-F vs. C-N) may arise from thermal motion; apply restraints or constraints during refinement .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify outliers caused by crystal packing effects .

Q. What strategies improve yield in the acylation step of the pyrazole moiety?

  • Catalyst optimization : Replace EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher coupling efficiency .
  • Temperature control : Conduct reactions at 0–4°C to minimize side-product formation during acylation .
  • Solvent screening : Test DMF vs. dichloroethane for improved solubility of intermediates .

Q. How can structure-activity relationships (SAR) guide target modification?

  • Functional group swaps : Replace the 4-fluorophenyl group with 3-fluorophenyl to assess changes in receptor binding (e.g., serotonin/dopamine receptors) .
  • Piperazine modifications : Introduce methyl groups to the piperazine ring to enhance metabolic stability, as seen in related compounds .
  • Bioisosteres : Substitute pyridin-2-yl with pyrimidin-2-yl to evaluate pharmacokinetic effects .

Q. What methodologies validate target engagement in cellular assays?

  • Binding assays : Radioligand displacement studies (e.g., 3^3H-spiperone for dopamine D2 receptors) quantify IC50_{50} values .
  • Thermal shift assays : Monitor protein thermal stability (ΔTm_m) via SYPRO Orange dye to confirm compound-target interactions .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories to identify critical hydrogen bonds (e.g., piperazine N-H···Glu/Asp interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.